4-(4-Chlorophenyl)-1,3-thiazole
CAS No.: 1826-22-8
Cat. No.: VC21332821
Molecular Formula: C9H6ClNS
Molecular Weight: 195.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1826-22-8 |
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Molecular Formula | C9H6ClNS |
Molecular Weight | 195.67 g/mol |
IUPAC Name | 4-(4-chlorophenyl)-1,3-thiazole |
Standard InChI | InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H |
Standard InChI Key | NHPGTSMKZRIWCJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CSC=N2)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=CSC=N2)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(4-Chlorophenyl)-1,3-thiazole consists of a five-membered thiazole heterocycle with a 4-chlorophenyl group attached at the 4-position. The thiazole ring contains both a sulfur atom and a nitrogen atom in a 1,3-arrangement, creating a heteroaromatic system with distinct electronic properties. The chlorine substituent at the para position of the phenyl ring further modifies the electronic distribution within the molecule, affecting its reactivity and biological interactions.
The structural features of this compound can be characterized by several key components:
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The thiazole ring, which contributes to the compound's aromaticity and provides distinct reactive sites.
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The 4-chlorophenyl substituent, which influences the electronic distribution and lipophilicity of the molecule.
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The connection between these two components, which determines the spatial arrangement and conformational preferences of the molecule.
Physical Properties
The physical properties of 4-(4-Chlorophenyl)-1,3-thiazole are influenced by both the thiazole ring and the chlorophenyl substituent. Based on similar compounds, it likely appears as a crystalline solid with a defined melting point. The presence of the chlorine atom increases the compound's molecular weight and affects its solubility profile, typically enhancing solubility in organic solvents while reducing water solubility.
Spectroscopic Characteristics
The spectroscopic properties of 4-(4-Chlorophenyl)-1,3-thiazole provide valuable insights for its identification and structural confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H-NMR spectrum would show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically as doublets due to the para substitution pattern, as well as signals for the protons at positions 2 and 5 of the thiazole ring . The 13C-NMR spectrum would display signals for the carbons in both the thiazole ring and the chlorophenyl moiety.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C=N stretching in the thiazole ring, aromatic C=C stretching, and C-Cl stretching from the chlorophenyl group .
Synthetic Approaches
Classical Synthetic Routes
The synthesis of 4-(4-Chlorophenyl)-1,3-thiazole can be approached through several established methods. One common approach involves the Hantzsch thiazole synthesis, which utilizes α-haloketones and thioamides as key reagents. For this specific compound, the reaction would likely involve 4-chlorophenacyl halide and thioformamide or a suitable equivalent.
The general synthetic pathway might include:
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Preparation of 4-chlorophenacyl bromide from 4-chloroacetophenone through bromination.
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Reaction of the resulting α-bromoketone with thioformamide or a suitable precursor to form the thiazole ring.
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Purification through recrystallization or column chromatography.
Modern Synthetic Methodologies
Contemporary approaches to the synthesis of 4-(4-Chlorophenyl)-1,3-thiazole may employ more efficient and selective methodologies:
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Microwave-assisted synthesis to reduce reaction times and improve yields.
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Solid-phase synthesis for rapid generation of derivative libraries.
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Flow chemistry techniques for scalable and reproducible production.
Structure Confirmation and Characterization
Following synthesis, the structure of 4-(4-Chlorophenyl)-1,3-thiazole would be confirmed through various analytical techniques, similar to those employed for related compounds. For example, in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, researchers utilized 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis to confirm the structure of their products .
Chemical Reactivity
General Reactivity Patterns
The reactivity of 4-(4-Chlorophenyl)-1,3-thiazole is dictated by both the thiazole ring and the chlorophenyl substituent. The thiazole ring, being electron-rich at certain positions, can participate in various electrophilic substitution reactions. The nitrogen atom in the thiazole ring can act as a nucleophile, while the chlorine on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Electrophilic and Nucleophilic Reactions
The thiazole ring in 4-(4-Chlorophenyl)-1,3-thiazole can undergo electrophilic substitution reactions, particularly at the 5-position, which is typically the most electron-rich position in thiazoles. Additionally, the nitrogen atom can participate in nucleophilic reactions, making it a potential site for alkylation or acylation.
The chlorine substituent on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions, providing a synthetic handle for further functionalization. This reactivity is similar to what has been observed with related compounds like 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride, which can undergo substitution reactions at the sulfonyl chloride group.
Oxidation and Reduction Reactions
The thiazole ring in 4-(4-Chlorophenyl)-1,3-thiazole can participate in oxidation and reduction reactions, similar to other thiazole derivatives. Oxidation may occur at the sulfur atom to form sulfoxides or sulfones, while reduction can affect the C=N bond in the thiazole ring.
Biological Activity and Applications
Antimicrobial Activity
Based on the structural similarity to other thiazole derivatives with documented antimicrobial properties, 4-(4-Chlorophenyl)-1,3-thiazole may exhibit activity against various microbial pathogens. The thiazole ring is a common pharmacophore in many antimicrobial agents, and the addition of the 4-chlorophenyl group could enhance this activity through increased lipophilicity and specific interactions with biological targets.
Antiviral Properties
Research on related compounds suggests potential antiviral activity for 4-(4-Chlorophenyl)-1,3-thiazole. For instance, studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives have demonstrated antiviral properties against Tobacco Mosaic Virus (TMV) . The structural similarity suggests that 4-(4-Chlorophenyl)-1,3-thiazole might also possess antiviral activity, possibly through similar mechanisms of action.
Enzyme Inhibition
The potential of 4-(4-Chlorophenyl)-1,3-thiazole to act as an enzyme inhibitor is supported by studies on related compounds. Thiazole derivatives have been shown to inhibit various enzymes, including protein kinases and carbonic anhydrase. The specific electronic and steric properties of 4-(4-Chlorophenyl)-1,3-thiazole may allow it to interact with specific enzyme binding sites, potentially leading to inhibitory effects.
Pharmaceutical Applications
The biological activities of 4-(4-Chlorophenyl)-1,3-thiazole make it a potentially valuable scaffold for pharmaceutical development. The compound could serve as a starting point for the development of more complex molecules with enhanced biological activities. The synthetic versatility of the thiazole ring and the chlorophenyl group provides multiple opportunities for structural modification to optimize pharmacological properties.
Structure-Activity Relationships
Influence of the Thiazole Ring
The thiazole ring in 4-(4-Chlorophenyl)-1,3-thiazole contributes significantly to its biological activity. The nitrogen and sulfur atoms can form hydrogen bonds with biological targets, while the aromatic character of the ring allows for π-π interactions with aromatic amino acid residues in proteins. These interactions are crucial for the compound's binding to biological targets and its resultant biological activities.
Role of the Chlorophenyl Group
The 4-chlorophenyl substituent influences both the physical properties and biological activity of the compound. The chlorine atom increases lipophilicity, potentially enhancing cell membrane permeability. Additionally, the chlorine can form halogen bonds with biological targets, contributing to the compound's binding affinity and specificity.
Comparative Analysis with Similar Compounds
Table 1 presents a comparative analysis of 4-(4-Chlorophenyl)-1,3-thiazole with structurally related compounds:
Compound | Core Structure | Key Differences | Potential Applications |
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4-(4-Chlorophenyl)-1,3-thiazole | Thiazole with 4-chlorophenyl at position 4 | Base structure | Antimicrobial, antiviral, enzyme inhibition |
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | Thiazole with 4-chlorophenyl at position 2 and sulfonyl chloride at position 4 | Different substitution pattern, additional sulfonyl chloride group | Protein modification, enzyme inhibition, synthetic intermediate |
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | Thiadiazole with 4-chlorophenyl at position 5 | Different heterocyclic core (thiadiazole vs. thiazole) | Antiviral activity, particularly against plant viruses |
N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide | Thiazole with 4-chlorophenyl at position 4 and bromoacetamide at position 2 | Additional bromoacetamide group | Antimicrobial, anticancer properties, enzyme inhibition |
Research Applications and Future Directions
Current Research Applications
4-(4-Chlorophenyl)-1,3-thiazole serves as an important scaffold in chemical and pharmaceutical research. Its applications include:
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Use as a building block for the synthesis of more complex molecules with potential biological activities.
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Development of structure-activity relationships for thiazole-based compounds.
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Exploration of novel synthetic methodologies using the thiazole scaffold.
Research Challenges and Opportunities
While 4-(4-Chlorophenyl)-1,3-thiazole presents numerous opportunities for research and application, several challenges remain:
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Optimization of synthetic routes to improve yields and reduce environmental impact.
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Comprehensive characterization of the compound's biological activities and mechanisms of action.
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Development of structure-activity relationships to guide the design of more potent and selective derivatives.
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Exploration of the compound's potential in emerging fields such as materials science and catalysis.
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